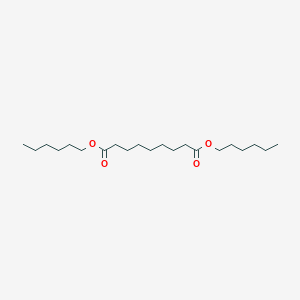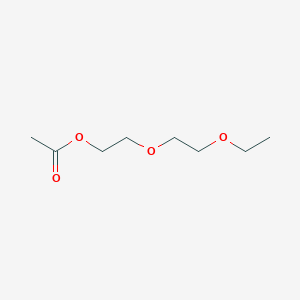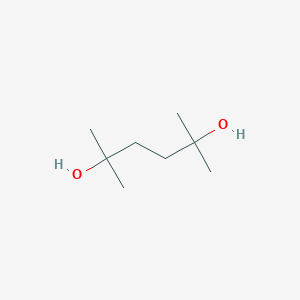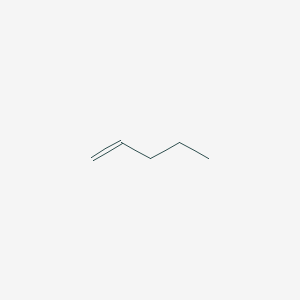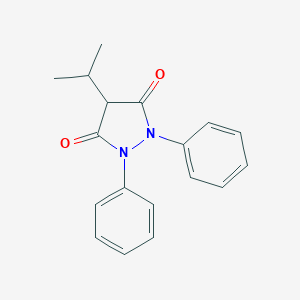
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Ibudilast" and is used as a research tool in the field of neuroscience and immunology.
作用机制
The mechanism of action of Ibudilast is not fully understood. However, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Ibudilast has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
生化和生理效应
Ibudilast has been shown to have various biochemical and physiological effects. In animal studies, Ibudilast has been shown to reduce inflammation and oxidative stress in the brain. Ibudilast has also been shown to improve cognitive function and reduce neuropathic pain. In clinical trials, Ibudilast has been shown to reduce relapse rates in patients with multiple sclerosis.
实验室实验的优点和局限性
One of the main advantages of Ibudilast is its well-established synthesis method, which allows for large-scale production. Ibudilast is also relatively stable and has a long shelf life. However, Ibudilast has some limitations for lab experiments. Ibudilast has low solubility in water, which can make it difficult to administer in some experimental settings. Ibudilast also has poor bioavailability, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the research of Ibudilast. One potential direction is the use of Ibudilast in the treatment of drug addiction. Ibudilast has been shown to reduce drug-seeking behavior in animal models, making it a potential therapeutic agent for drug addiction. Another potential direction is the use of Ibudilast in the treatment of chronic pain. Ibudilast has been shown to reduce neuropathic pain in animal models, making it a potential therapeutic agent for chronic pain. Finally, the potential use of Ibudilast in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion:
In conclusion, Ibudilast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. Ibudilast has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. The well-established synthesis method and the various potential applications make Ibudilast an exciting area of research for the future.
合成方法
The synthesis method of Ibudilast involves the reaction of 4-isobutyrylaminobenzoic acid with hydrazine hydrate and acetic anhydride. The reaction yields 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- as a white crystalline solid. The synthesis method of Ibudilast is well-established and has been optimized for large-scale production.
科学研究应用
Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. Ibudilast has been studied for its potential use in the treatment of multiple sclerosis, neuropathic pain, and drug addiction.
属性
CAS 编号 |
1093-68-1 |
|---|---|
产品名称 |
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- |
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,2-diphenyl-4-propan-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-17(21)19(14-9-5-3-6-10-14)20(18(16)22)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI 键 |
YCVWEUCCAOLSFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



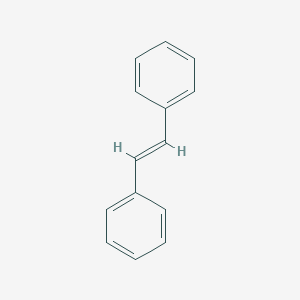
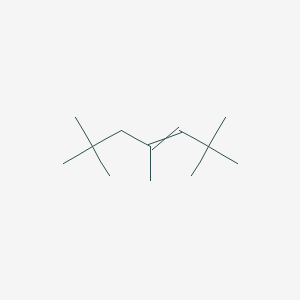
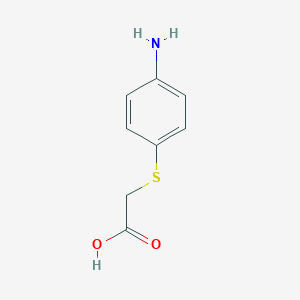
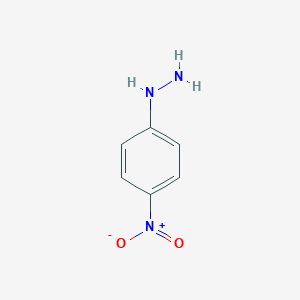
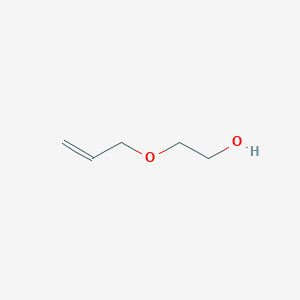
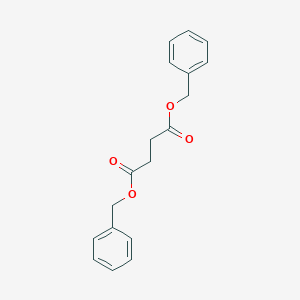
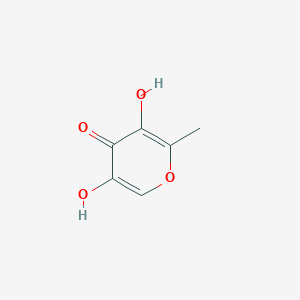
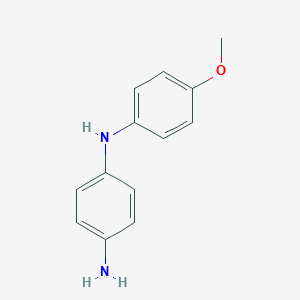
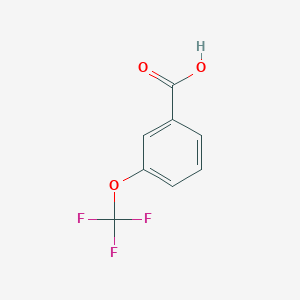
![6-Azoniaspiro[5.6]dodecane](/img/structure/B89609.png)
